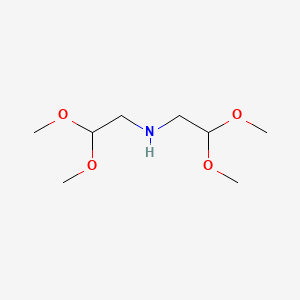

Bis(2,2-dimethoxyethyl)amine

Description

Properties

CAS No. |

56548-04-0 |

|---|---|

Molecular Formula |

C8H19NO4 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)-2,2-dimethoxyethanamine |

InChI |

InChI=1S/C8H19NO4/c1-10-7(11-2)5-9-6-8(12-3)13-4/h7-9H,5-6H2,1-4H3 |

InChI Key |

OMMFDGDFQAYQFM-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNCC(OC)OC)OC |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations

Elucidation of Reaction Mechanisms

While specific mechanistic studies on Bis(2,2-dimethoxyethyl)amine are not readily found, a hypothetical discussion based on the reactivity of analogous secondary amines and the structural features of the molecule can be presented.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are crucial for elucidating reaction mechanisms by providing information about the reaction rate's dependence on the concentration of reactants and catalysts. For reactions involving Bis(2,2-dimethoxyethyl)amine, the rate-limiting step would likely be influenced by the steric hindrance around the nitrogen atom.

For instance, in a hypothetical nucleophilic substitution reaction, the approach of the amine to an electrophilic center could be the slowest step, and thus rate-determining. The bulky dimethoxyethyl groups would be expected to decrease the reaction rate compared to less hindered amines.

A plausible data table for a hypothetical kinetic study of an SN2 reaction with an alkyl halide (R-X) could look as follows:

| Experiment | [Bis(2,2-dimethoxyethyl)amine] (M) | [R-X] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | k |

| 2 | 0.2 | 0.1 | 2k |

| 3 | 0.1 | 0.2 | 2k |

This hypothetical data suggests a second-order reaction, first order in both the amine and the alkyl halide. The rate constant, k, would likely be smaller than that for a less sterically hindered amine under identical conditions.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to confirming a proposed mechanism. In reactions where Bis(2,2-dimethoxyethyl)amine acts as a nucleophile, the initial product would be a quaternary ammonium (B1175870) salt. In condensation reactions with carbonyl compounds, an iminium ion intermediate is expected to form.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be instrumental in identifying and characterizing such intermediates. For example, the formation of an iminium ion could be detected by the characteristic downfield shift of the C=N carbon in the 13C NMR spectrum.

Influence of Electronic and Steric Effects on Reaction Pathways

The two methoxy (B1213986) groups on each ethyl chain are electron-donating through induction, which increases the electron density on the nitrogen atom, enhancing its nucleophilicity. However, the significant steric bulk of the bis(2,2-dimethoxyethyl) groups would likely be the dominant factor in many reactions, sterically hindering the approach of the nitrogen to electrophiles. This steric hindrance could favor pathways that are less sensitive to steric bulk or lead to the formation of specific, less-hindered products.

The interplay between these electronic and steric effects would be critical in determining the reaction pathway. For example, in a competition between a less hindered primary amine and Bis(2,2-dimethoxyethyl)amine for an electrophile, the primary amine would likely react faster due to lower steric hindrance, despite the potentially higher nucleophilicity of the secondary amine.

Regioselectivity and Stereoselectivity in Complex Transformations

In reactions involving multifunctional substrates, the regioselectivity of Bis(2,2-dimethoxyethyl)amine would be influenced by its steric profile. It would preferentially attack less sterically hindered electrophilic sites.

Due to its achiral nature, Bis(2,2-dimethoxyethyl)amine itself cannot induce stereoselectivity in reactions with prochiral substrates. However, if used as a ligand for a metal catalyst in an asymmetric reaction, the conformation of the ligand-metal complex could create a chiral environment, potentially leading to the preferential formation of one enantiomer or diastereomer. The bulky nature of the amine would play a significant role in defining the shape of the catalytic pocket.

A hypothetical example of its application in a diastereoselective reaction could be the addition to a chiral aldehyde. The steric bulk of the amine would likely favor the formation of the anti-diastereomer to minimize steric clashes in the transition state.

| Substrate | Diastereomeric Ratio (anti:syn) |

| Chiral Aldehyde A | >95:5 |

| Chiral Aldehyde B | 90:10 |

This hypothetical data illustrates how the steric hindrance of Bis(2,2-dimethoxyethyl)amine could lead to high diastereoselectivity.

Derivatization and Functionalization Strategies

Synthesis of Novel Amine Derivatives

The secondary amine moiety in bis(2,2-dimethoxyethyl)amine is a prime site for modification, enabling the synthesis of a diverse array of novel amine derivatives through various synthetic approaches.

N-alkylation and N-arylation are fundamental reactions for the derivatization of secondary amines, leading to the formation of tertiary amines.

N-Alkylation of secondary amines like bis(2,2-dimethoxyethyl)amine can be achieved through nucleophilic substitution reactions with alkyl halides. researchgate.net This reaction is often complicated by the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net However, for laboratory-scale synthesis, direct alkylation under controlled conditions is a common method. researchgate.net Alternative methods that offer better selectivity include reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. Another approach involves the "Borrowing Hydrogen" pathway, where alcohols are used as alkylating agents, catalyzed by transition metal complexes, offering a more environmentally benign route. rsc.org

N-Arylation introduces an aromatic group onto the nitrogen atom, a crucial transformation in the synthesis of pharmaceuticals and materials. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between amines and aryl halides or triflates. cmu.edu These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand. cmu.edu Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, particularly for electron-deficient aryl halides. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical to achieving high yields and depends on the electronic properties of both the amine and the aryl halide. cmu.edu

While these are established methods for N-alkylation and N-arylation of secondary amines, specific documented examples detailing these reactions for bis(2,2-dimethoxyethyl)amine are not extensively reported in the reviewed literature.

Acylation and sulfonamidation are common methods to convert amines into amides and sulfonamides, respectively, which are prevalent structures in biologically active molecules and functional materials.

Acylation of bis(2,2-dimethoxyethyl)amine can be readily accomplished using acylating agents such as acyl chlorides or anhydrides. youtube.comchemguide.co.uk The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. Typically, a base like triethylamine (B128534) or pyridine (B92270) is added to neutralize the hydrogen halide byproduct. chemguide.co.uk A closely related compound, bis(2-methoxyethyl)amine, has been successfully acylated using acryloyl chloride in the presence of triethylamine to synthesize N,N-bis(2-methoxyethyl)acrylamide, a monomer used in polymer synthesis. researchgate.net This reaction demonstrates the feasibility of acylating the secondary amine function in such structures.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.orgcbijournal.com This reaction yields sulfonamides, which are known for their diverse pharmacological activities. cbijournal.com The process is analogous to acylation, with the amine acting as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.org The reaction conditions can be mild, and various sulfonyl chlorides can be employed to introduce a wide range of substituents.

| Reaction Type | Reagent Example | Product Type | Key Features |

| Acylation | Acryloyl Chloride | N,N-disubstituted acrylamide | Forms a stable amide bond; used in monomer synthesis. researchgate.net |

| Sulfonamidation | Benzenesulfonyl Chloride | N,N-disubstituted sulfonamide | Produces sulfonamides, a common pharmacophore. cbijournal.com |

The structure of bis(2,2-dimethoxyethyl)amine and its derivatives makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

Imidazolidinones: The synthesis of novel 4-(het)arylimidazolidin-2-ones has been achieved through the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles. nih.govcolab.ws The starting urea (B33335) is readily prepared from the corresponding amine, 2,2-dimethoxyethan-1-amine, which is structurally related to bis(2,2-dimethoxyethyl)amine. nih.gov The reaction proceeds via an intramolecular cyclization following an electrophilic substitution, offering excellent regioselectivity and a straightforward procedure. nih.govcolab.ws This methodology allows for the introduction of various pharmacophore groups into the imidazolidinone ring. colab.ws

Indoles: Indole (B1671886) synthesis often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. organic-chemistry.orgnih.gov While direct synthesis from bis(2,2-dimethoxyethyl)amine is not prominently documented, its derivatives could potentially serve as building blocks. For example, the acetal-protected aldehyde functionalities could be deprotected and utilized in reactions like the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov Palladium-catalyzed methods, such as the cyclization of 2-alkynylanilines, are also prevalent for indole synthesis. mdpi.com

Azocinoindoles: The synthesis of more complex heterocyclic systems like azocinoindoles is a specialized area of organic synthesis. These structures feature an eight-membered azocine (B12641756) ring fused to an indole core. Construction of such systems typically involves multi-step sequences and advanced cyclization strategies. There is no direct evidence in the reviewed literature for the use of bis(2,2-dimethoxyethyl)amine in the synthesis of azocinoindoles.

| Heterocycle | Synthetic Precursor Example | Key Reaction |

| Imidazolidinone | 1-(2,2-Dimethoxyethyl)urea | Acid-catalyzed cyclization with C-nucleophiles. nih.govcolab.ws |

| Indole | (Hypothetical) Phenylhydrazine + Deprotected amine derivative | Fischer Indole Synthesis. nih.gov |

Polymer Chemistry and Macromolecular Architectures

Bis(2,2-dimethoxyethyl)amine has been utilized as a key component in the synthesis of advanced polymers, particularly in the field of polyphosphazenes, contributing to the development of new materials with tailored properties.

Polyphosphazenes are a class of polymers with an inorganic backbone of alternating phosphorus and nitrogen atoms, which allows for a wide range of organic side groups to be attached to the phosphorus atoms. wikipedia.org This structural versatility enables the fine-tuning of the polymer's physical, chemical, and biological properties. mdpi.com

Bis(2,2-dimethoxyethyl)amine can be incorporated as a side group onto a poly(dichlorophosphazene) (B1141720) backbone via a nucleophilic substitution reaction. scientific.net In this process, the secondary amine displaces the chlorine atoms on the phosphazene chain, forming stable P-N bonds. wikipedia.orgscientific.net This macromolecular substitution is a primary method for creating a vast library of poly(organophosphazenes) with diverse functionalities. wikipedia.org The incorporation of the bis(2,2-dimethoxyethyl)amine side groups can influence properties such as solubility, thermal stability, and conductivity of the resulting polymer. scientific.net

Beyond its use as a side-group modifier, the reactivity of bis(2,2-dimethoxyethyl)amine allows it to be used in the synthesis of novel functional polymers. A notable example is the synthesis of Poly-di(bis-dimethoxy-ethyl)amine phosphazene. scientific.net

In this synthesis, bis(2,2-dimethoxyethyl)amine acts as the nucleophile that substitutes the chlorine atoms of poly(dichlorophosphazene). scientific.net The resulting polymer, Poly-di(bis-dimethoxy-ethyl)amine phosphazene, was synthesized and its properties were studied. The research found that this polymer exhibits significant thermal stability. scientific.net Furthermore, when composited with a lithium salt, the material functions as a conductive polymer, demonstrating its potential application in solid polymer electrolytes. scientific.net

Table of Thermal and Conductive Properties for Poly-di(bis-dimethoxy-ethyl)amine Phosphazene

| Property | Value | Notes |

|---|---|---|

| Td10 (Temperature at 10% weight loss) | 503 K | Indicates the onset of thermal decomposition. scientific.net |

| Maximum Decomposition Rate Temperature | 653 K | The temperature at which the polymer degrades most rapidly. scientific.net |

| Conductivity | 4.21 × 10⁻⁸ S/cm | Achieved when the molar ratio of Li⁺ to the polymer repeat unit is 1.5. scientific.net |

This research highlights how bis(2,2-dimethoxyethyl)amine can be effectively used to design and synthesize functional polymers with specific thermal and electrical properties for advanced material applications. scientific.net

Absence of Published Research on Coordination Complexes of Bis(2,2-dimethoxyethyl)amine

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the use of Bis(2,2-dimethoxyethyl)amine in the development of coordination complexes and ligands. Despite its defined chemical structure, this compound does not appear as a precursor or a direct ligand in published studies focusing on coordination chemistry.

The inherent chemical nature of Bis(2,2-dimethoxyethyl)amine, specifically the presence of acetal (B89532) functional groups, may contribute to its limited application in this field. Acetal groups are known to be sensitive to acidic conditions, under which they can undergo hydrolysis to yield the corresponding aldehyde and alcohol. Many synthetic routes for ligand and complex formation are conducted under conditions that may not be compatible with the stability of the acetal moiety. This chemical property could present significant challenges for its incorporation into stable coordination compounds.

Consequently, due to the lack of detailed research findings, specific examples of its coordination complexes, or any associated analytical data in the current body of scientific literature, it is not possible to provide an in-depth section on the derivatization and functionalization of Bis(2,2-dimethoxyethyl)amine for the development of coordination complexes and ligands. Further empirical research would be required to explore the potential of this compound as a ligand and to characterize its coordination behavior with various metal centers.

Theoretical and Computational Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to calculate the properties of molecules. These calculations can provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. In a hypothetical DFT study of Bis(2,2-dimethoxyethyl)amine, the calculations would be performed to determine its optimized molecular geometry. This would involve finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key geometrical parameters such as bond lengths, bond angles, and dihedral angles would be calculated.

The electronic structure analysis would provide information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Properties such as the dipole moment and the distribution of atomic charges would also be determined, offering insights into the molecule's polarity and potential sites for electrostatic interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of Bis(2,2-dimethoxyethyl)amine from a DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | Value (Å) |

| C-O | Value (Å) | |

| C-C | Value (Å) | |

| O-CH3 | Value (Å) | |

| N-H | Value (Å) | |

| Bond Angle | C-N-C | Value (°) |

| C-O-C | Value (°) | |

| Dihedral Angle | C-C-N-C | Value (°) |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT study.

Bis(2,2-dimethoxyethyl)amine is a flexible molecule with several rotatable bonds. A conformational analysis would be necessary to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities. By systematically rotating the key dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be mapped out. The most stable conformers, corresponding to energy minima on this surface, would be identified. The relative energies of these conformers would be calculated to determine their population at a given temperature, providing a picture of the molecule's preferred shapes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy and shape of these orbitals are critical in predicting how a molecule will interact with other chemical species.

An FMO analysis of Bis(2,2-dimethoxyethyl)amine would involve calculating the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Properties of Bis(2,2-dimethoxyethyl)amine

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are hypothetical and for illustrative purposes.

Computational methods can be used to predict spectroscopic properties, which can be a valuable tool for confirming the structure of a compound. For Bis(2,2-dimethoxyethyl)amine, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated. These predicted shifts, when compared to experimental data, can aid in the assignment of signals in the NMR spectrum.

Similarly, the infrared (IR) spectrum could be computationally predicted. This involves calculating the vibrational frequencies of the molecule's bonds. The predicted spectrum, showing the frequencies and intensities of the vibrational modes, can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecular structure.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques can be used to study the dynamic behavior of molecules and their interactions over time.

Should Bis(2,2-dimethoxyethyl)amine be involved in a chemical reaction, molecular modeling could be used to explore the reaction mechanism. This involves identifying the transition state structures, which are the high-energy intermediates that connect reactants to products. By calculating the energies of the reactants, transition states, and products, an energy landscape for the reaction can be constructed. This provides crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics (reaction energy). For example, the hydrolysis of the acetal (B89532) groups in Bis(2,2-dimethoxyethyl)amine could be studied to understand the mechanism and energetics of this process.

Prediction of Material Properties

Computational chemistry serves as a powerful predictive tool for assessing the potential of molecules in various material applications, including non-linear optics and electronics.

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). These calculations are typically performed using DFT or other high-level ab initio methods. A high value of the first hyperpolarizability is indicative of a strong NLO response.

For a molecule like Bis(2,2-dimethoxyethyl)amine, theoretical NLO studies would involve geometry optimization followed by the calculation of α and β values. The results would be compared to those of well-known NLO materials, such as urea (B33335), to gauge its potential. The analysis would also explore the relationship between the molecular structure, electronic properties (like the HOMO-LUMO gap), and the predicted NLO activity. A smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability.

Table 2: Calculated Non-Linear Optical Properties of Bis(2,2-dimethoxyethyl)amine

| Parameter | Calculated Value |

|---|---|

| Polarizability (α) / a.u. | Data not available |

The incorporation of specific small molecules into polymer matrices can modulate the electronic properties of the resulting material. Theoretical simulations are instrumental in predicting the electronic conductivity of such polymer systems. These simulations can range from quantum mechanical calculations on model oligomeric systems to molecular dynamics (MD) simulations of the bulk polymer, which provide insights into the morphology and charge transport pathways.

Table 3: Simulated Electronic Properties of Polymer Systems with Bis(2,2-dimethoxyethyl)amine

| Polymer System | HOMO of Amine (eV) | LUMO of Amine (eV) | Polymer Band Gap (eV) | Charge Carrier Mobility (cm²/Vs) |

|---|---|---|---|---|

| Polymer A + Amine | Data not available | Data not available | Data not available | Data not available |

Note: Specific simulation data for polymer systems containing Bis(2,2-dimethoxyethyl)amine is not currently available in published literature. This table is a representative example of how such findings would be displayed.

Applications As a Precursor and Building Block in Advanced Chemical Syntheses

Synthesis of Pharmaceutical Intermediates and Precursors

The chemical reactivity of Bis(2,2-dimethoxyethyl)amine has been harnessed to create scaffolds and intermediates for several classes of pharmaceutically relevant compounds.

Bis(2,2-dimethoxyethyl)amine, often referred to by its synonym aminoacetaldehyde dimethylacetal, is a key component in the synthesis of Praziquantel, a widely used anthelmintic drug. rsc.orgekb.eg A common synthetic route involves the reaction of 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethylacetal. nih.gov This reaction yields the crucial intermediate, 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. rsc.orgnih.gov This intermediate then undergoes cyclization under acidic conditions to form the pyrazino[2,1-a]isoquinoline core of the Praziquantel molecule. ekb.eg

A flow chemistry approach has also been developed for a more efficient synthesis of Praziquantel, which similarly utilizes a related key intermediate derived from 2,2-dimethoxyethan-1-amine. ekb.eg The synthesis of Praziquantel analogues has also been explored using similar synthetic strategies involving aminoacetaldehyde dimethylacetal. researchgate.net

Table 1: Key Reaction in Praziquantel Intermediate Synthesis

| Reactant 1 | Reactant 2 | Product | Significance |

| 2-chloro-N-phenethylacetamide | Aminoacetaldehyde dimethylacetal | 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide | Key intermediate for Praziquantel |

While direct synthesis of complex indole (B1671886) alkaloids using Bis(2,2-dimethoxyethyl)amine is not extensively documented in readily available literature, its structural motif is relevant to the Pictet-Spengler reaction, a cornerstone in indole alkaloid synthesis. nih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline scaffold, which is a common core in many indole alkaloids. ekb.eg The acetal (B89532) groups in Bis(2,2-dimethoxyethyl)amine can be hydrolyzed to reveal two aldehyde functionalities, which could potentially participate in such cyclization reactions with appropriate tryptamine (B22526) derivatives to form novel indole alkaloid analogs. Further research in this area could expand the utility of this amine in generating diverse alkaloid scaffolds.

Bis(2,2-dimethoxyethyl)amine serves as a precursor for the synthesis of 1-(2,2-dimethoxyethyl)ureas, which are valuable intermediates in the creation of diarylethane-based urea (B33335) derivatives. rsc.org A one-pot, one-step approach has been developed for the synthesis of these diarylethanes through the reaction of 1-(2,2-dimethoxyethyl)ureas with phenols under mild acidic conditions. rsc.org This method offers good to high yields of the target compounds. rsc.org

For instance, 3-(2,2-dimethoxyethyl)-1,1-dimethylurea can be synthesized from the corresponding amine. rsc.org This urea derivative can then be reacted with phenols in the presence of an acid catalyst like trifluoroacetic acid to yield diarylethane structures. rsc.org This synthetic strategy provides an efficient route to a class of compounds with potential biological activities. rsc.org

Table 2: Synthesis of Diarylethane-Based Urea Precursor

| Precursor | Reactant | Product | Yield |

| Amine | Dimethylcarbamoyl chloride | 3-(2,2-Dimethoxyethyl)-1,1-dimethylurea | 89% |

The application of Bis(2,2-dimethoxyethyl)amine as a direct building block in the synthesis of bisindole derivatives is an area with potential for exploration. Bisindole alkaloids are a significant class of natural products with diverse biological activities. researchgate.net The synthesis of bisindole derivatives often involves the reaction of indoles with aldehydes or ketones to form a bis(indolyl)methane core structure. uni.lu

Given that Bis(2,2-dimethoxyethyl)amine can be a source of two aldehyde groups upon hydrolysis, it could theoretically be used to link two indole molecules, forming a novel bisindole scaffold. This approach would offer a way to introduce a flexible, amine-containing linker between the two indole moieties, potentially leading to new derivatives with unique structural and biological properties.

Development of Functional Materials

The unique chemical structure of Bis(2,2-dimethoxyethyl)amine also suggests its potential utility in the field of materials science, particularly in the development of functional polymers.

While direct applications of Bis(2,2-dimethoxyethyl)amine in conductive polymers are not prominently reported, the presence of secondary amine groups and flexible ether linkages suggests its potential as a component in the synthesis of novel polymers with conductive or ion-transporting properties. Secondary amines can be incorporated into polymer backbones or as side chains, and their nitrogen atoms can play a role in charge transport.

In the context of solid polymer electrolytes, which are crucial for the development of safer, solid-state batteries, polymers containing polar groups like ethers and amines are of interest. These groups can coordinate with metal ions (e.g., Li+) and facilitate their transport through the polymer matrix. Nitrogen-rich polymers, such as those based on poly(ethylenimine), which contains secondary amine groups, have been investigated as solid polymer electrolytes due to their ability to dissolve salts and their flexible polymer chains. rsc.org The structure of Bis(2,2-dimethoxyethyl)amine, with its ether and amine functionalities, makes it a candidate for incorporation into polymer structures designed to enhance ionic conductivity. Further research could explore its use as a monomer or cross-linking agent in the synthesis of novel solid polymer electrolytes.

Integration into Optoelectronic Materials

While direct integration of Bis(2,2-dimethoxyethyl)amine into optoelectronic materials is not extensively documented in publicly available research, its structural motifs are relevant to the synthesis of functional polymers and heterocyclic compounds that are foundational to this field. The amine functionality, coupled with the acetal groups, provides a versatile platform for creating more complex molecular architectures.

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the precise synthesis of conjugated polymers and small molecules. These materials typically feature electron-donating and electron-accepting units to tune their electronic and photophysical properties. Bis(2,2-dimethoxyethyl)amine can serve as a precursor to N-substituted heterocyclic compounds, which are a critical class of materials in optoelectronics.

For instance, the secondary amine can be a starting point for the synthesis of pyrroles and other nitrogen-containing heterocycles. Through reactions such as the Paal-Knorr synthesis, the dimethoxyethyl groups can be hydrolyzed to reveal aldehyde functionalities, which can then be cyclized with a primary amine to form a pyrrole (B145914) ring. The resulting N-substituted pyrroles can be further functionalized and polymerized to create conductive polymers or incorporated into dye molecules for dye-sensitized solar cells. The specific substituents on the nitrogen atom of the pyrrole ring can significantly influence the electronic properties of the resulting material.

Although specific research explicitly detailing the use of Bis(2,2-dimethoxyethyl)amine for the synthesis of optoelectronic materials is limited, its potential as a building block for creating tailored organic semiconductors is an area ripe for exploration. The ability to introduce specific functionalities through the amine group makes it a valuable, albeit currently underutilized, tool for synthetic chemists in this field.

Use in Mechanistic Research for Enzyme Inhibition Studies

Bis(2,2-dimethoxyethyl)amine has found a notable application in the field of enzyme kinetics and inhibition studies, primarily through its use in the synthesis of polymer networks for enzyme immobilization. The immobilization of enzymes on solid supports is a critical technique for studying their mechanistic properties, as it allows for their separation from the reaction mixture and enhances their stability.

In a key study, Bis(2,2-dimethoxyethyl)amine was utilized as a monomer in the synthesis of a crosslinked poly[acryloyl N,N,-bis(2,2-dimethoxyethyl) amine] gel. acs.org This polymer network served as a support for the immobilization of the enzyme β-d-glucosidase. acs.org The acetal groups of the Bis(2,2-dimethoxyethyl)amine monomer provide hydrophilic character to the polymer, which is crucial for maintaining the native conformation and activity of the immobilized enzyme.

The process of immobilization using this polymer involves the entrapment of the enzyme within the gel matrix during the polymerization process. The resulting immobilized enzyme can then be used in continuous flow reactors or packed-bed columns to study its catalytic activity and inhibition by various compounds. The ability to easily separate the enzyme from the substrate and product streams simplifies the kinetic analysis and allows for the recovery and reuse of the enzyme.

The research demonstrated that the properties of the polymer support, derived from Bis(2,2-dimethoxyethyl)amine, could be tailored by copolymerizing it with other monomers, such as acryloylmorpholine. acs.org This allows for the fine-tuning of the microenvironment around the immobilized enzyme, which can influence its substrate specificity and susceptibility to inhibitors. These studies provide valuable insights into the structure-function relationships of enzymes and aid in the design of potent and specific enzyme inhibitors.

| Application | Enzyme Studied | Polymer System | Key Finding |

| Enzyme Immobilization | β-d-glucosidase | Crosslinked poly[acryloyl N,N,-bis(2,2-dimethoxyethyl) amine] | Effective immobilization with retention of enzymatic activity. |

Role in Ligand Design for Catalysis

The design and synthesis of ligands that can coordinate with metal centers to form active and selective catalysts is a cornerstone of modern chemistry. Bis(2,2-dimethoxyethyl)amine, with its central secondary amine and two flanking dimethoxyethyl arms, presents an interesting scaffold for the development of novel ligands for catalysis.

While the direct application of Bis(2,2-dimethoxyethyl)amine as a ligand is not widely reported, its structure provides a template for the synthesis of multidentate ligands. The nitrogen atom can act as a coordination site, and the oxygen atoms of the methoxy (B1213986) groups, after hydrolysis of the acetals to aldehydes and subsequent reduction to alcohols, could also participate in metal binding. This would result in a tridentate N,O,O-ligand.

The flexibility of the ethyl chains connecting the donor atoms allows the ligand to adopt various coordination geometries to accommodate different metal ions. The steric and electronic properties of the resulting metal complexes can be further tuned by modifying the substituents on the nitrogen atom or by altering the backbone of the ligand.

For example, the secondary amine can be functionalized with other donor groups, such as phosphines or pyridyls, to create ligands with higher denticity and different electronic properties. These modified ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization.

Advanced Analytical Methodologies for Research and Elucidation

Chromatographic Separation Techniques

Chromatography is fundamental in assessing the purity of Bis(2,2-dimethoxyethyl)amine and separating it from potential impurities, starting materials, or by-products. High-performance liquid chromatography and gas chromatography are the most relevant techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of Bis(2,2-dimethoxyethyl)amine. A reverse-phase (RP) HPLC method has been shown to be effective for its separation under simple conditions. sielc.com This technique is highly suitable for determining the purity of the compound and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

The method typically employs a C18 column or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. sielc.comsielc.com The mobile phase generally consists of a mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous component. sielc.com An acid, such as phosphoric acid, is often added to the mobile phase. sielc.com For applications where the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid like formic acid is used in place of phosphoric acid. sielc.comsielc.com The use of columns with smaller particles (e.g., 3 µm) is suitable for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

Table 1: Typical HPLC Parameters for Bis(2,2-dimethoxyethyl)amine Analysis

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 or equivalent C18 column |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid |

| Application | Purity assessment, impurity isolation, preparative separation |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. The analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to interactions with the column and result in poor peak shape (tailing). bre.comlabrulez.com

To overcome these challenges, specialized approaches are often necessary. This may include the use of deactivated columns or columns coated with basic materials to minimize adsorptive interactions. labrulez.com For certain amines, derivatization is employed to increase volatility and reduce polarity, although this may not be necessary for Bis(2,2-dimethoxyethyl)amine if a suitable column is used. h-brs.de A typical GC-MS method would involve injecting the sample into a heated port to ensure vaporization, followed by separation on a capillary column and detection by a mass spectrometer. researchgate.net

Table 2: Generalized GC-MS Parameters for Amine Analysis

| Parameter | Description |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-17ms or similar) h-brs.de |

| Injector Temperature | 200–290 °C h-brs.deresearchgate.net |

| Carrier Gas | Helium h-brs.deresearchgate.net |

| Oven Program | A temperature gradient, for example, starting at 60°C and ramping to 280°C researchgate.net |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) h-brs.de |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of the compound of interest. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the angles and intensities of the diffracted beams, scientists can produce a three-dimensional picture of the electron density within the crystal. From this, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural details.

For Bis(2,2-dimethoxyethyl)amine, which is a liquid at room temperature, X-ray diffraction studies would first require the synthesis of a suitable crystalline derivative or the successful crystallization of the compound itself, possibly at low temperatures. If a single crystal of sufficient quality were obtained, single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would reveal how the dimethoxyethyl groups are oriented with respect to the amine functionality and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

Should single-crystal growth prove challenging, powder X-ray diffraction (PXRD) could be employed on a polycrystalline solid. While not providing the same level of detail as single-crystal XRD, PXRD is valuable for identifying the crystalline phases present in a bulk sample and can be used to determine the unit cell parameters of a crystalline solid.

Hypothetical X-ray Crystallographic Data for a Derivative of Bis(2,2-dimethoxyethyl)amine

The following interactive table presents hypothetical crystallographic data that could be obtained from a single-crystal X-ray diffraction experiment on a crystalline derivative of Bis(2,2-dimethoxyethyl)amine.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1358.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.185 |

| R-factor (%) | 4.5 |

Note: This data is purely illustrative and not based on experimental results.

Electrochemical and Conductivity Measurements for Material Characterization

Electrochemical methods are used to study the properties of a material by measuring the potential (volts) and/or current (amperes) in an electrochemical cell containing the substance of interest. These techniques can provide valuable information about the redox properties of a molecule, its stability at different potentials, and its ability to transport charge.

For Bis(2,2-dimethoxyethyl)amine, cyclic voltammetry would be a key electrochemical technique to investigate its oxidation and reduction potentials. This would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal if the compound can be reversibly oxidized or reduced and at what potentials these processes occur. This information is crucial for understanding its potential applications in areas such as organic electronics or as a redox mediator.

Hypothetical Electrochemical and Conductivity Data for Bis(2,2-dimethoxyethyl)amine

The following interactive table presents hypothetical data that could be obtained from electrochemical and conductivity measurements of Bis(2,2-dimethoxyethyl)amine in an electrolyte solution.

| Measurement | Hypothetical Value | Conditions |

| Oxidation Potential (V vs. Fc/Fc⁺) | +1.2 | 0.1 M TBAPF₆ in Acetonitrile, Scan rate: 100 mV/s |

| Reduction Potential (V vs. Fc/Fc⁺) | Not observed | 0.1 M TBAPF₆ in Acetonitrile, Scan rate: 100 mV/s |

| Molar Conductivity (S·cm²/mol) | 85 | 1 mM LiPF₆ in Bis(2,2-dimethoxyethyl)amine at 25 °C |

| Ionic Conductivity (S/cm) | 1.2 x 10⁻⁴ | 1 M LiPF₆ in Bis(2,2-dimethoxyethyl)amine at 25 °C |

Note: This data is purely illustrative and not based on experimental results.

Future Research Directions and Emerging Trends

The scientific journey of a chemical compound does not end with its synthesis and basic characterization. For Bis(2,2-dimethoxyethyl)amine, a molecule possessing a unique combination of a secondary amine and two protected aldehyde functionalities, the future holds significant promise. Emerging trends in chemical synthesis, computational science, and materials research are poised to unlock its full potential. This article explores the prospective research avenues for Bis(2,2-dimethoxyethyl)amine, focusing on novel synthesis, reactivity, computational design, and advanced applications.

Q & A

Q. What are the established synthetic routes for Bis(2,2-dimethoxyethyl)amine, and what reaction conditions optimize yield?

Bis(2,2-dimethoxyethyl)amine is synthesized via nucleophilic substitution using aminoacetaldehyde dimethyl acetal and bromoacetic acid derivatives. A representative method involves reacting bromoacetic acid with aminoacetaldehyde dimethyl acetal in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA) as a base, yielding resin-bound intermediates. Subsequent acylation with Fmoc-protected amino acids (e.g., Fmoc-Gly-OH) produces N-acyl derivatives with yields exceeding 85% . Key parameters include:

- Solvent: DMF or methanol

- Temperature: Room temperature to 60°C

- Reaction time: 12–24 hours

| Reaction Component | Role | Example |

|---|---|---|

| Aminoacetaldehyde dimethyl acetal | Nucleophile | 2,2-dimethoxyethylamine precursor |

| DIEA | Base | Facilitates substitution |

| Fmoc-amino acids | Acylating agents | Introduces diversity |

Q. Which analytical techniques are recommended for characterizing Bis(2,2-dimethoxyethyl)amine and its derivatives?

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. 1H NMR (400 MHz, CDCl₃) typically shows signals for methoxy groups at δ 3.3–3.4 ppm and methylene protons adjacent to the amine at δ 2.6–3.0 ppm. High-resolution MS (HRMS) in electrospray ionization (ESI) mode confirms molecular ions, with deviations <2 ppm for accurate mass .

Q. What are the primary research applications of Bis(2,2-dimethoxyethyl)amine in organic synthesis?

The compound serves as:

- A ligand precursor in coordination chemistry for transition metal complexes.

- A building block for synthesizing peptidomimetics and heterocycles (e.g., indole derivatives via cyclization reactions).

- A key intermediate in polymer-supported combinatorial libraries, enabling high-throughput screening of bioactive molecules .

Advanced Research Questions

Q. How does the stability of Bis(2,2-dimethoxyethyl)amine impact experimental design under varying conditions?

The compound is sensitive to strong oxidizers (e.g., peroxides) and acidic conditions, which can hydrolyze the dimethoxy groups. Storage recommendations:

- Temperature : –20°C under inert gas (argon/nitrogen).

- Solvent compatibility : Avoid chlorinated solvents (risk of decomposition) . Stability studies using accelerated degradation (40°C/75% RH) show <5% decomposition over 30 days in anhydrous DMF .

Q. What strategies optimize reaction yields when using Bis(2,2-dimethoxyethyl)amine in multi-step syntheses?

- Resin-bound intermediates : Immobilizing the amine on Rink amide resin reduces purification complexity and improves yields (93% in N1-benzyl derivatives) .

- Catalyst screening : Pd/C or Ni catalysts enhance reductive amination steps.

- Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and reaction kinetics .

Q. How can researchers troubleshoot side reactions involving Bis(2,2-dimethoxyethyl)amine, such as unintended cyclization or decomposition?

Common issues and solutions:

- Thermal decomposition : Limit reaction temperatures to ≤80°C; use microwave-assisted synthesis for controlled heating.

- Oxidative byproducts : Introduce antioxidants (e.g., BHT) or conduct reactions under nitrogen .

- Unwanted cyclization : Adjust stoichiometry of electrophiles (e.g., nitroaromatics) and monitor reaction progress via TLC .

Q. What advanced purification techniques are effective for isolating Bis(2,2-dimethoxyethyl)amine derivatives?

- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (10–50% EtOAc).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for polar derivatives.

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

Q. How is Bis(2,2-dimethoxyethyl)amine utilized in stereoselective synthesis?

The compound acts as a chiral auxiliary in asymmetric catalysis. For example, in the synthesis of tetrahydrobenzopyrazino-thiadiazinone dioxides, it directs stereochemistry at the N-acyl moiety, achieving enantiomeric excess (ee) >90% when paired with S-configured amino acids .

Safety and Methodological Considerations

Q. What safety protocols are essential when handling Bis(2,2-dimethoxyethyl)amine?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How does Bis(2,2-dimethoxyethyl)amine interact with other functional groups in complex reaction systems?

The amine reacts preferentially with:

- Electrophiles : Nitro groups (via nucleophilic aromatic substitution) and carbonyls (via Schiff base formation).

- Metal ions : Forms stable complexes with Cu(II) and Fe(III), influencing redox activity in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.